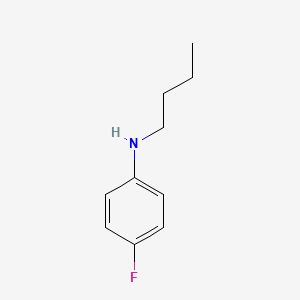![molecular formula C8H13FO4 B15093923 ((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B15093923.png)
((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol: is a complex organic compound characterized by its unique tetrahydrofuro[2,3-d][1,3]dioxol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol typically involves multiple steps, starting from readily available precursors. One common method includes the regioselective ring-opening reaction of isosorbide with methyltrimethylsilyl iodide in the presence of acetone, followed by intramolecular nucleophilic substitution to form the corresponding epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of catalysts to facilitate specific reaction steps and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which ((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol exerts its effects involves interactions with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol: can be compared with other similar compounds, such as:
(3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl compounds: These compounds share a similar core structure but differ in functional groups, leading to different chemical properties and applications.
(3aR,5S,6R,6aR)-6-(Dibenzylamino)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate: This compound has a similar tetrahydrofuro[2,3-d][1,3]dioxol structure but includes a dibenzylamino group, which imparts different biological activities.
This compound can be better understood.
Eigenschaften
Molekularformel |
C8H13FO4 |
|---|---|
Molekulargewicht |
192.18 g/mol |
IUPAC-Name |
(6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol |
InChI |
InChI=1S/C8H13FO4/c1-8(2)12-6-5(9)4(3-10)11-7(6)13-8/h4-7,10H,3H2,1-2H3 |
InChI-Schlüssel |
CBUOAPQBVNPHQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)CO)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol](/img/structure/B15093849.png)
![trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane](/img/structure/B15093851.png)

![[5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15093856.png)


![N-[4-(Amino)butyl]phthalimide](/img/structure/B15093887.png)

![Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine](/img/structure/B15093909.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B15093914.png)
![3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide](/img/structure/B15093916.png)

